Navigating the Scaffolding of Innovation: A Technical Guide to Dichloromethoxypyridazine Isomers
Navigating the Scaffolding of Innovation: A Technical Guide to Dichloromethoxypyridazine Isomers
This guide, therefore, provides a comprehensive technical overview of a closely related and well-documented isomer, 3-Chloro-6-methoxypyridazine (CAS 1722-10-7) , and draws upon the broader knowledge base of dichloropyridazine chemistry. This information will serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds.
Physicochemical and Structural Characteristics
3-Chloro-6-methoxypyridazine is a crystalline solid, typically appearing as a white to off-white powder.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding of its physical nature and behavior.
| Property | Value |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol [1] |
| Melting Point | 84-85 °C[1] |
| Boiling Point | 284.892 °C at 760 mmHg[1] |
| Density | 1.293 g/cm³[1] |
| Flash Point | 126.099 °C[1] |
| Refractive Index | 1.52[1] |
| Solubility | Generally has low solubility in water but is soluble in common organic solvents like methanol and ethanol. |
| Storage Temperature | Inert atmosphere, Room Temperature[1] |
The molecular structure features a pyridazine ring substituted with a chlorine atom and a methoxy group. These functional groups are the key to its synthetic versatility, offering two distinct reactive sites for further chemical modification.[2]
Synthesis and Purification: A Step-by-Step Approach
The primary synthetic route to 3-Chloro-6-methoxypyridazine involves the selective methoxylation of a precursor, 3,6-dichloropyridazine.[2] The synthesis of this precursor itself is a critical first step.
Synthesis of 3,6-Dichloropyridazine (Precursor)
The synthesis of 3,6-dichloropyridazine typically starts from maleic hydrazide (which exists in tautomeric equilibrium with pyridazine-3,6-diol).[2]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine pyridazine-3,6-diol with phosphorus oxychloride (POCl₃).[2]
-
Reaction Conditions: The mixture is heated, often to around 80°C, and maintained at this temperature for several hours to ensure complete conversion.[2]
-
Work-up: After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with an ice-cold saturated sodium bicarbonate solution to neutralize the acidity.[2]
-
Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate.[2]
-
Purification: The combined organic layers are washed with brine, dried over a drying agent like anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude 3,6-dichloropyridazine. Further purification can be achieved through recrystallization.
Diagram: Synthesis of 3,6-Dichloropyridazine
Caption: Conversion of Maleic Hydrazide to 3,6-Dichloropyridazine.
Synthesis of 3-Chloro-6-methoxypyridazine
This step involves a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms on 3,6-dichloropyridazine is replaced by a methoxy group.
Experimental Protocol:
-
Reaction Setup: Prepare a solution of sodium methoxide in methanol.[2]
-
Reaction: Add 3,6-dichloropyridazine to the sodium methoxide solution at a controlled temperature.[2] The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2]
-
Work-up: Upon completion, the reaction is quenched with water, which typically causes the product to precipitate.[2]
-
Purification: The crude product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be used for further purification.[2]
Diagram: Synthesis of 3-Chloro-6-methoxypyridazine
Caption: Methoxylation of 3,6-Dichloropyridazine.
Chemical Reactivity and Synthetic Applications
The utility of 3-Chloro-6-methoxypyridazine in organic synthesis stems from the differential reactivity of its two functional groups. This allows for sequential and regioselective reactions, making it a valuable building block for more complex molecules.[2]
-
Nucleophilic Aromatic Substitution: The chlorine atom is susceptible to displacement by various nucleophiles, such as amines and thiols. This reaction is a cornerstone for introducing a wide range of substituents onto the pyridazine ring.[2]
-
Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, respectively, further expanding the molecular diversity that can be achieved.[2]
These reactive handles make 3-Chloro-6-methoxypyridazine a key intermediate in the synthesis of a variety of compounds with potential applications in pharmaceuticals and agrochemicals.[2] The pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting a range of biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling dichloromethoxypyridazine isomers.
-
General Hazards: These compounds can be harmful if swallowed, in contact with skin, or inhaled. They can cause skin and eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[3]
-
Handling: Use only in a well-ventilated area and avoid breathing dust, fumes, or vapors.[3]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[3]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
While specific information on 3,4-Dichloro-6-methoxypyridazine (CAS 112342-59-3) remains elusive, the foundational chemistry of its isomers, particularly 3-Chloro-6-methoxypyridazine, provides a robust framework for understanding its potential properties and reactivity. The synthetic versatility of the dichloropyridazine core, coupled with the electronic influence of the methoxy group, establishes this class of compounds as pivotal intermediates in the quest for novel bioactive molecules. Researchers and drug development professionals can leverage the principles and protocols outlined in this guide to advance their work in creating the next generation of therapeutics and other functional materials.
References
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LookChem. 3-Chloro-6-methoxypyridazine. [Link]
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ResearchGate. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
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PubChem. 3,6-Dichloro-4-methoxypyridazine. [Link]
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NIST WebBook. Pyridazine, 3,6-dichloro-4-methyl-. [Link]
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NIST WebBook. Furan, tetrahydro-2,5-dimethoxy-. [Link]
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Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). [Link]
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DC Fine Chemicals. 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide. [Link]
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